5-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide
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Overview
Description
5-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
The synthesis of 5-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with oxetan-3-amine. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. Common synthetic routes include:
Aminolysis of Acyl Chlorides: This method involves the reaction of 5-chloropyrazine-2-carboxylic acid chloride with oxetan-3-amine under controlled conditions.
Cyclization Reactions: These reactions involve the formation of the oxetane ring through cyclization of appropriate precursors.
Chemical Reactions Analysis
5-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and reduced forms.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of 5-chloropyrazine-2-carboxylic acid and oxetan-3-amine.
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing and reducing agents for oxidation and reduction reactions, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and antitumor agent.
Biological Studies: The compound is used in biological studies to understand its mechanism of action and its effects on different biological pathways.
Industrial Applications: The compound is used in the synthesis of other pyrazine derivatives, which have applications in various industries, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and antitumor effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
5-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide can be compared with other pyrazine derivatives, such as:
3-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide: This compound has a similar structure but with the chlorine atom at a different position on the pyrazine ring.
5-chloro-N-(benzyl)pyrazine-2-carboxamide: This compound has a benzyl group instead of the oxetane ring, leading to different biological activities.
6-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide: This compound has the chlorine atom at the 6-position instead of the 5-position, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxetane ring, which contribute to its distinct chemical and biological properties.
Biological Activity
5-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly against various pathogens and in cancer treatment. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by case studies and research findings.
Synthesis
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound is derived from 5-chloropyrazine-2-carboxylic acid, which is reacted with oxetan-3-amine under controlled conditions to form the desired amide. The reaction typically requires a coupling agent such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) to facilitate the formation of the amide bond.
Antimycobacterial Activity
Research indicates that derivatives of pyrazine-2-carboxamides exhibit significant antimycobacterial properties. A study found that compounds similar to this compound demonstrated inhibitory activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 1.56 to 6.25 µg/mL. These compounds inhibit mycobacterial fatty acid synthase I, crucial for mycobacterial cell wall synthesis .
Cytotoxicity
In vitro cytotoxicity studies have shown that while some derivatives maintain antimycobacterial activity, they also exhibit varying degrees of cytotoxicity against human cell lines. For example, certain hydroxyl-substituted derivatives showed decreased cytotoxicity, indicating a potential for selective targeting of mycobacterial cells over human cells .
Anticancer Potential
This compound has also been evaluated for anticancer activity. Preliminary studies suggest that it may inhibit key signaling pathways involved in cancer cell proliferation. For instance, compounds based on pyrazine scaffolds have shown promising results in inhibiting kinases like c-Met and VEGFR-2, which are implicated in tumor growth and angiogenesis .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in lipid biosynthesis in mycobacteria, leading to disrupted cell wall formation.
- Kinase Inhibition : By targeting kinases such as c-Met and VEGFR-2, the compound can interfere with signaling pathways that promote cancer cell survival and proliferation .
- Induction of Apoptosis : Some studies suggest that this compound may induce apoptosis in cancer cells through modulation of the cell cycle and activation of apoptotic pathways .
Case Study 1: Antimycobacterial Efficacy
In a study examining a series of substituted pyrazine derivatives, this compound was tested against multiple strains of Mycobacterium tuberculosis. The results indicated a strong correlation between structural modifications and biological activity, with MIC values confirming its potential as an effective antimycobacterial agent .
Case Study 2: Anticancer Activity
Another study evaluated the anticancer effects of pyrazine derivatives in various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects .
Properties
IUPAC Name |
5-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O2/c9-7-2-10-6(1-11-7)8(13)12-5-3-14-4-5/h1-2,5H,3-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSZZXNSDOHMSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NC(=O)C2=CN=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.